

# Dabigatran Impurity 8 chemical structure and properties

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## Compound of Interest

Compound Name: Dabigatran Impurity 8

Cat. No.: B601650

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## An In-Depth Technical Guide to Dabigatran Impurity 8

This technical guide provides a comprehensive overview of the chemical structures, properties, and analytical methodologies related to substances identified as **Dabigatran Impurity 8**. It has come to light that this designation may refer to two distinct chemical entities, each with a unique Chemical Abstracts Service (CAS) number. This guide will address both compounds, offering detailed information for researchers, scientists, and professionals in drug development.

### Dabigatran Impurity 8: Two Distinct Entities

The term "**Dabigatran Impurity 8**" has been associated with two separate chemical compounds, which are detailed below. It is crucial for researchers to verify the specific impurity they are working with by referencing the CAS number.

- **Dabigatran Impurity 8** (as Impurity A): A process-related impurity and potential degradant of Dabigatran Etxilate.
- **Dabigatran Impurity 8** (as Impurity 14): A key intermediate in the synthesis of Dabigatran.

### Dabigatran Impurity 8 (as Impurity A)

This compound, also known as Dabigatran Impurity A or Desiminomethyl Carbonyl Dabigatran Etxilate, is a significant impurity found in Dabigatran Etxilate drug substance.

## Chemical Structure and Properties

Below is a summary of the chemical and physical properties of **Dabigatran Impurity 8** (as Impurity A).

Property	Value
CAS Number	1408238-40-3
IUPAC Name	N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]carbonyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester
Molecular Formula	C <sub>34</sub> H <sub>40</sub> N <sub>6</sub> O <sub>6</sub>
Molecular Weight	628.72 g/mol
Appearance	White to Off-White Solid
Melting Point	>182°C (decomposes)[1]
Solubility	Slightly soluble in DMSO and Methanol. Soluble in water and organic solvents.[1][2]
Storage	Refrigerator (2-8°C)[1]

## Experimental Protocols

A detailed synthesis protocol for this impurity has been described in the scientific literature. The following is a summary of the experimental procedure:

To a solution of N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine ethyl ester methane sulfonate (50.0 g, 0.069 mol) in water (500.0 ml), the reaction mixture is stirred for 48 hours at a temperature of 60-65°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

Several HPLC methods have been developed for the analysis of Dabigatran and its impurities. A general stability-indicating RP-HPLC method can be employed for the determination of

**Dabigatran Impurity 8 (as Impurity A).**

- Column: Inertsil ODS-4 (250mm x 4.6mm, 5 $\mu$ )
- Mobile Phase A: Phosphate buffer (pH 3.0)
- Mobile Phase B: Acetonitrile
- Detection: UV at 220nm
- Flow Rate: 1.0 ml/min
- Injection Volume: 10  $\mu$ l

**Spectral Data**

The following spectral data has been reported for **Dabigatran Impurity 8 (as Impurity A)**:

- Infrared (IR) Spectroscopy (cm<sup>-1</sup>): 3404 (-NH stretching), 2978 (-C-H stretching in aromatic), 1738 (-C=O stretching in ester), 1736 (-C=O stretching).
- Mass Spectrometry (MS): m/z 600.5 (M<sup>+</sup>).
- <sup>1</sup>H-NMR (CDCl<sub>3</sub>,  $\delta$  ppm): 8.9 (s, 2H), 8.38 (d, 1H), 7.79 (d, 2H), 7.54 (t, 1H), 7.473 (s, 1H), 7.39 (d, 1H), 7.17-7.09 (m, 2H), 6.978 (t, 1H), 6.88 (d, 1H), 6.75 (d, 2H), 4.59 (d, 2H), 4.22 (t, 2H), 3.96 (t, 2H), 3.767 (s, 3H), 3.521 (s, 3H), 2.69 (t, 2H), 1.59-1.55 (m, 2H), 1.28 (s, 6H), 0.86 (t, 3H).
- <sup>13</sup>C-NMR (CDCl<sub>3</sub>,  $\delta$  ppm): 171.55, 170.41, 166.47, 164.29, 156.03, 153.76, 151.61, 148.73, 140.86, 137.93, 137.29, 129.34, 129.22, 122.85, 122.14, 121.14, 121.30, 121.09, 119.55, 111.43, 109.51, 64.15, 51.44, 44.42, 39.95, 32.83, 31.06, 29.95, 28.58, 25.28, 22.10, 13.94.

**Dabigatran Impurity 8 (as Impurity 14)**

This compound, also referred to as Dabigatran Impurity 14, is a crucial intermediate in the synthetic pathway of Dabigatran.

**Chemical Structure and Properties**

The chemical and physical properties of **Dabigatran Impurity 8** (as Impurity 14) are summarized in the table below.

Property	Value
CAS Number	429659-01-8[3][4]
IUPAC Name	ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate[3][4]
Molecular Formula	C <sub>18</sub> H <sub>20</sub> N <sub>4</sub> O <sub>5</sub> [3]
Molecular Weight	372.38 g/mol [3]
Appearance	Not specified, likely a solid.
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3]
Storage	4°C.[5]

## Experimental Protocols

While a detailed, step-by-step experimental protocol for the synthesis of this specific impurity is not readily available in the public domain, the general synthetic approach involves the acylation of ethyl 3-(pyridin-2-ylamino)propanoate with 4-(methylamino)-3-nitrobenzoyl chloride.[1] The synthesis of the precursor, ethyl 3-(pyridin-2-ylamino)propanoate, involves the reaction of 2-aminopyridine with ethyl acrylate.

The analysis of this impurity can be performed using a reverse-phase HPLC method similar to the one described for other Dabigatran impurities. The method parameters would need to be optimized for the specific separation of this compound.

## Spectral Data

Detailed spectral data (NMR, MS, IR) for **Dabigatran Impurity 8** (as Impurity 14) is not widely published. However, analytical services from commercial suppliers can provide this information upon request.

## Relationship between Dabigatran and its Impurities

The following diagram illustrates the logical relationship between Dabigatran and the two impurities discussed in this guide. **Dabigatran Impurity 8** (as Impurity 14) is a synthetic precursor, while **Dabigatran Impurity 8** (as Impurity A) is a process-related impurity and potential degradation product.



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Synthetic and Degradation Pathways of Dabigatran Impurities.

## Conclusion

This technical guide has delineated the distinct identities of two compounds referred to as **Dabigatran Impurity 8**. For both impurities, this document provides key chemical and physical data. For **Dabigatran Impurity 8** (as Impurity A), comprehensive experimental and spectral data are included. For **Dabigatran Impurity 8** (as Impurity 14), its role as a key synthetic intermediate is highlighted. It is imperative for researchers and drug development professionals to utilize the specific CAS number to ensure the accurate identification and control of these impurities in the manufacturing and formulation of Dabigatran Etxilate.

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## References

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- 3. Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate | CAS:429659-01-8 | Impurities | High Purity | Manufacturer BioCrick [biocrick.com]
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